

An In-depth Technical Guide to 3-(Bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Bromomethyl)benzonitrile

Cat. No.: B105621

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)benzonitrile, also known by its synonyms α -Bromo-m-tolunitrile and 3-Cyanobenzyl bromide, is a versatile bifunctional organic compound. Its structure, incorporating both a reactive benzyl bromide and a cyano group, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on its applications in research and drug development.

Chemical and Physical Properties

A summary of the key physicochemical properties of **3-(Bromomethyl)benzonitrile** is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Citations |
|-------------------|--|---|
| CAS Number | 28188-41-2 | [1] [2] [3] |
| Molecular Formula | C8H6BrN | [2] [4] |
| Molecular Weight | 196.04 g/mol | [1] [4] [5] |
| Appearance | Pale beige to light beige solid; White to almost white powder or crystals | [6] [7] |
| Melting Point | 93-96 °C | [1] [7] |
| Boiling Point | 130 °C at 4 mmHg | [2] [7] |
| Solubility | Insoluble in water. Soluble in common organic solvents like ethanol and acetone. | [2] [8] |
| Density | ~1.52 g/cm ³ | [9] |

Spectroscopic Data

| Spectroscopic Data | Value | Citations |
|--------------------|--|---------------------|
| SMILES String | BrCc1ccccc(c1)C#N | [1] |
| InChI | 1S/C8H6BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2 | [1] |
| InChI Key | CVKOOKPNCVYHNY-UHFFFAOYSA-N | [1] |

Safety and Handling

3-(Bromomethyl)benzonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Safety Information | Details | Citations |
|-------------------------------|--|---|
| Hazard Class | Corrosive, Irritant | [5] [8] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1] [7] |
| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, bases, alcohols, and amines. Keep container tightly closed and protected from moisture. | [2] [8] |
| Personal Protective Equipment | Eyeshields, gloves, dust mask (type N95 or equivalent). | [1] |

Synthesis and Reactivity

3-(Bromomethyl)benzonitrile is a key intermediate in various organic transformations. Its dual reactivity allows for selective functionalization at either the benzylic position via nucleophilic substitution or at the aromatic ring through the cyano group.

Synthetic Applications

A notable application of **3-(Bromomethyl)benzonitrile** is its use in Suzuki cross-coupling reactions. For instance, it can be reacted with bis(pinacolato)diboron, demonstrating its utility in forming carbon-carbon bonds.[\[1\]](#)[\[3\]](#) It also serves as a precursor for the synthesis of other valuable intermediates, such as 3-(bromomethyl)benzaldehyde.[\[3\]](#)

Experimental Protocols

Synthesis of 4-(Bromomethyl)-3-methylbenzonitrile (Illustrative of Benzylic Bromination)

While a direct protocol for the synthesis of **3-(Bromomethyl)benzonitrile** was not detailed in the provided search results, the following procedure for a related compound, 4-(Bromomethyl)-3-methylbenzonitrile, illustrates the common method of benzylic bromination which would be analogous.

Materials:

- 3-Methylbenzonitrile
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- Anhydrous carbon tetrachloride (CCl₄)
- Deionized water
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Chloroform (CHCl₃)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzonitrile in anhydrous carbon tetrachloride.
- Add N-Bromosuccinimide and a catalytic amount of azobisisobutyronitrile to the solution.
- Heat the reaction mixture to reflux and maintain for 3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Add deionized water to the reaction mixture and transfer to a separatory funnel.
- Extract the aqueous layer with chloroform.

- Combine the organic layers and wash sequentially with deionized water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- The crude 4-(bromomethyl)-3-methylbenzonitrile can be further purified by recrystallization or column chromatography.[\[10\]](#)

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and specific signaling pathways of **3-(Bromomethyl)benzonitrile** is not extensively available in current scientific literature. However, substituted benzonitriles are a significant class of intermediates in the pharmaceutical industry. The nitrile group can be converted to other functional groups like amines and carboxylic acids, providing a gateway to a diverse range of molecular architectures with potential biological activity.[\[11\]](#)

For instance, a related compound, 3-bromo-2-fluoro-benzonitrile, is used in the synthesis of STK4 inhibitors, which are part of the Hippo signaling pathway involved in cell proliferation and apoptosis.[\[12\]](#) This highlights the potential for brominated benzonitrile derivatives to serve as building blocks for targeted therapies.

Given the interest in this class of compounds for drug discovery, a general workflow for screening novel compounds for biological activity is presented below.

General Workflow for Biological Activity Screening

Compound Synthesis & Characterization

Synthesis of
3-(Bromomethyl)benzonitrile Derivatives

Purification & Structural
Characterization (NMR, MS)

In Vitro Screening

Primary Screening
(e.g., Cell Viability Assays)

Secondary Screening
(e.g., Enzyme Inhibition Assays)

Dose-Response & IC₅₀
Determination

Mechanism of Action Studies

Target Identification

Signaling Pathway Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in screening novel chemical compounds for biological activity.

Advanced Synthetic Protocols: The Heck Reaction

The reactivity of related brominated benzonitriles in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, underscores the synthetic utility of this class of compounds. A detailed protocol for the Heck reaction of a similar substrate, 3-Bromo-2-(bromomethyl)benzonitrile, is provided as an example of the potential transformations involving such molecules.

Experimental Protocol: Heck Reaction of an Aryl Bromide

This protocol describes a general procedure for the Heck reaction of an aryl bromide with an alkene.

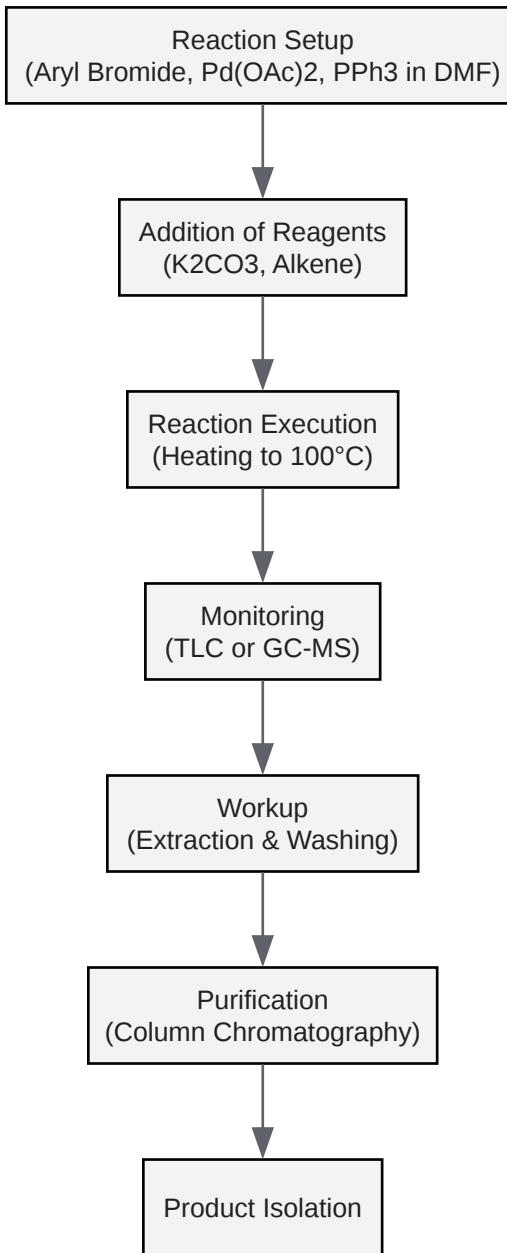
Materials:

- Aryl bromide (e.g., 3-Bromo-2-(bromomethyl)benzonitrile)
- Alkene (e.g., n-butyl acrylate)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Anhydrous N,N-dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N_2 or Ar), add the aryl bromide (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and triphenylphosphine (0.04 equiv, 4 mol%). Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aryl bromide. Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
- Addition of Reagents: To the stirred mixture, add potassium carbonate (2.0 equiv) followed by the alkene (1.2 equiv).
- Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and wash it sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[\[13\]](#)

Experimental Workflow for the Heck Reaction

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps of the Heck reaction protocol.

Conclusion

3-(Bromomethyl)benzonitrile is a valuable and reactive building block for organic synthesis. Its well-defined properties and versatile reactivity make it an important intermediate for the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. While direct biological data on this specific molecule is limited, its structural motifs are present in biologically active molecules, suggesting its potential as a scaffold for the development of new therapeutic agents. The experimental protocols and workflows provided in this guide offer a practical resource for researchers utilizing this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(溴甲基)苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-(Bromomethyl)benzonitrile(28188-41-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Benzonitrile, 3-(bromomethyl)- | C8H6BrN | CID 97249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 3-Bromomethylbenzonitrile | 28188-41-2 | TCI EUROPE N.V. [tcichemicals.com]
- 8. Alpha-Bromo-M-Tolunitrile Manufacturer & Supplier in China | High Purity CAS 6967-29-9 | Specification, Price & Safety Data [nj-finechem.com]
- 9. A-Bromo-M-Tolunitrile Supplier in China [nj-finechem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Bromomethyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b105621#3-bromomethyl-benzonitrile-cas-number-and-properties\]](https://www.benchchem.com/product/b105621#3-bromomethyl-benzonitrile-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com